molecular formula C9H17N5O B1523479 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide CAS No. 1247062-04-9

2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide

Cat. No. B1523479
CAS RN: 1247062-04-9
M. Wt: 211.26 g/mol
InChI Key: BAHRLIJJOQIFAF-UHFFFAOYSA-N
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Description

The compound “2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide” is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an acetamide group, which is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an acetamide group, and a dimethylaminoethyl group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amino groups and the acetamide group . These functional groups can participate in a variety of chemical reactions, including nucleophilic substitution reactions and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its functional groups .

Scientific Research Applications

Cancer Research

This compound has shown potential as an HPK1 inhibitor . HPK1 is a kinase involved in the regulation of immune responses and is implicated in cancer progression. By inhibiting HPK1, this compound could be used to modulate immune responses against cancer cells, providing a novel approach to cancer therapy.

Pharmaceutical Compositions

As part of pharmaceutical compositions, this compound can be used in the formulation of drugs aimed at treating HPK1 related disorders . Its role in such compositions could enhance the efficacy of treatments through targeted therapy.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it’s used as a drug, it might interact with biological targets such as enzymes or receptors. If it’s used as a catalyst, it might facilitate certain chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine, materials science, or catalysis . Further studies could also investigate its physical and chemical properties in more detail.

properties

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-13(2)6-4-11-9(15)7-14-5-3-8(10)12-14/h3,5H,4,6-7H2,1-2H3,(H2,10,12)(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHRLIJJOQIFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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